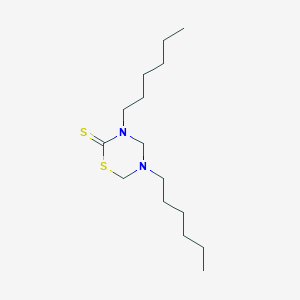
3,5-Dihexyl-1,3,5-thiadiazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihexyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound belonging to the class of thiadiazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihexyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of hexylamine with carbon disulfide and formaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide. The general reaction scheme is as follows:
Formation of Dithiocarbamate: Hexylamine reacts with carbon disulfide to form hexyl dithiocarbamate.
Cyclization: The dithiocarbamate intermediate undergoes cyclization with formaldehyde to form the thiadiazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihexyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3,5-Dihexyl-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets. For instance, its anti-Alzheimer’s activity is attributed to its ability to inhibit the acetylcholinesterase enzyme, thereby increasing the levels of acetylcholine in the brain. This helps in improving cognitive functions and memory . The compound also exhibits antioxidant properties, which contribute to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyltetrahydro-2H-1,3,5-thiadiazine-2-thione: Known for its antimicrobial and antifungal activities.
3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione: Investigated for its potential as an anti-Alzheimer’s agent.
Uniqueness
3,5-Dihexyl-1,3,5-thiadiazinane-2-thione is unique due to its long hexyl chains, which enhance its lipophilicity and membrane permeability. This property makes it particularly effective in applications requiring high cellular uptake, such as drug delivery systems .
Properties
CAS No. |
6317-22-2 |
|---|---|
Molecular Formula |
C15H30N2S2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
3,5-dihexyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C15H30N2S2/c1-3-5-7-9-11-16-13-17(15(18)19-14-16)12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
GCKQJSDLNOEUFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CN(C(=S)SC1)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




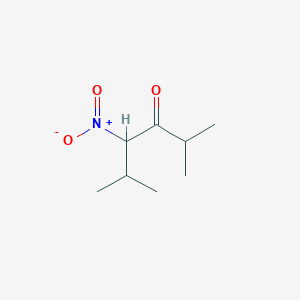
![(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
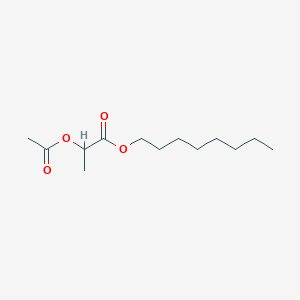

![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
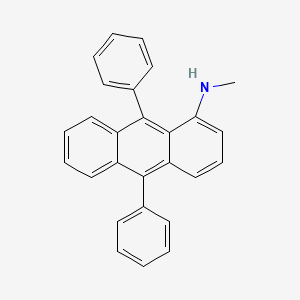
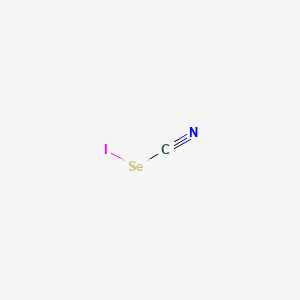
![2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy-](/img/structure/B13805665.png)
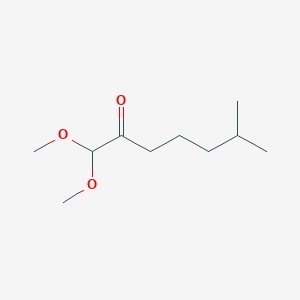

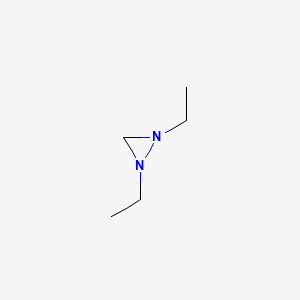
![methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B13805684.png)
